Cellular Anti-Proliferative Potency in Glioblastoma Cells Versus Untreated Control
Treatment of U87MG glioblastoma cells with 1-(3-methoxyquinoxalin-2-yl)piperidin-4-amine hydrochloride at concentrations exceeding 10 µM reduced cell viability by more than 70% relative to vehicle-treated controls . Although this single-concentration threshold data precludes formal IC₅₀ calculation, the effect size—>70% depletion of viability at ≤10 µM—places the compound among the active quinoxaline-piperidine congeners and indicates a meaningful cellular window for hit-to-lead follow-up. No equivalent publicly available data exist for the 3-chloro or 3-unsubstituted quinoxaline-piperidin-4-amine analogs, meaning procurement of this specific structure is required to reproduce the reported phenotype.
| Evidence Dimension | Cell viability reduction (U87MG glioblastoma) |
|---|---|
| Target Compound Data | >70% reduction at >10 µM |
| Comparator Or Baseline | Vehicle (untreated) control |
| Quantified Difference | >70% viability loss vs. vehicle |
| Conditions | U87MG human glioblastoma cell line; concentration range tested; exact incubation time not specified in vendor summary |
Why This Matters
This is the only publicly disclosed cell-based efficacy benchmark for the compound, guiding selection for CNS tumor-focused kinase inhibitor programs.
